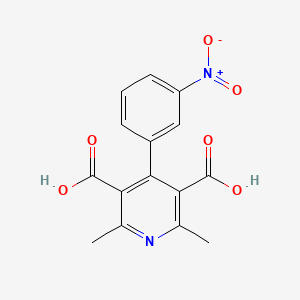
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is a chemical compound known for its role in the synthesis of various pharmacologically active molecules. It is particularly significant in the preparation of benidipine hydrochloride metabolites, which are studied for their potential as antihypertensive and antianginal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the alkaline hydrolysis of precursor compounds in aqueous ethanol. For instance, the synthesis of its 3-methylthiomethyl ester variant was achieved with an 83% yield using this method . Another method includes esterification of optically active monocarboxylic acids, which are derived from racemic mixtures through optical resolution using cinchonidine and cinchonine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and esterification techniques. The specific conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitrophenyl group, potentially forming nitroso or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or nitroso-substituted variants. These derivatives can have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical products, including those for therapeutic use.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid and its derivatives involves their interaction with calcium channels. As calcium antagonists, these compounds inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly relevant in the context of antihypertensive and antianginal therapies .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester: Used in the prevention and therapy of atherosclerotic degradation of arterial walls.
Dipicolinic acid (2,6-Pyridinedicarboxylic acid): Known for its role in bacterial spore resistance and stability.
Uniqueness
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is unique due to its specific structural features and its role in the synthesis of benidipine hydrochloride metabolites. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it particularly valuable in the development of cardiovascular drugs .
Propiedades
Número CAS |
88434-68-8 |
|---|---|
Fórmula molecular |
C15H12N2O6 |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C15H12N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6H,1-2H3,(H,18,19)(H,20,21) |
Clave InChI |
QLKWNZOBTJKSCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


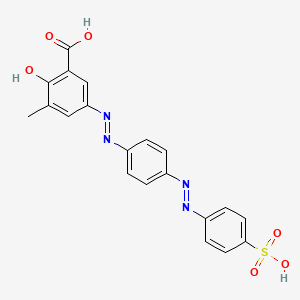
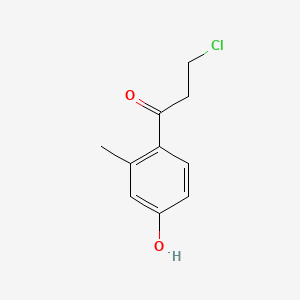
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
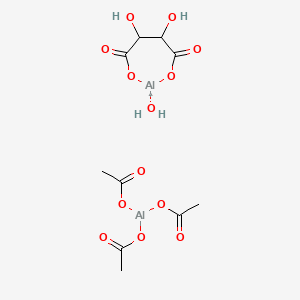

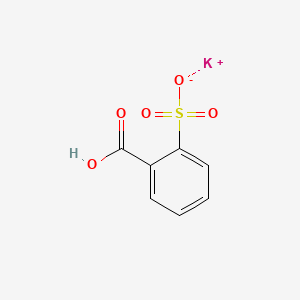

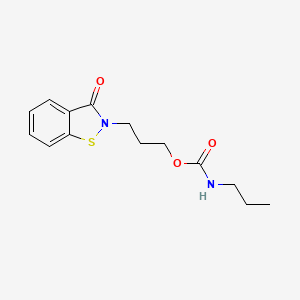


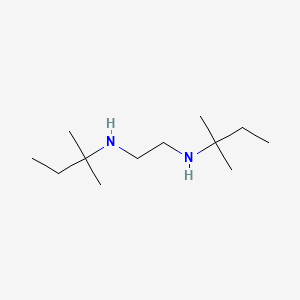
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)

![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
